5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-OL is a heterocyclic compound belonging to the pyrazolo family, characterized by its unique bicyclic structure. This compound exhibits significant biological activity, particularly in the realm of medicinal chemistry and drug development. The presence of multiple nitrogen atoms in its structure contributes to its potential interactions with various biological targets.
The compound is synthesized through various chemical methods, typically involving the condensation of pyrazole derivatives with other reactive species. Its derivatives have been explored for their pharmacological properties, particularly as kinase inhibitors and in other therapeutic applications.
5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-OL is classified as a pyrazolo derivative, a type of bicyclic heterocycle. It is part of a broader category of compounds known for their diverse biological activities, including anti-inflammatory and anticancer properties.
The synthesis of 5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-OL can be achieved through several methods:
The synthesis typically requires careful control of temperature and reaction time, with techniques such as thin-layer chromatography (TLC) employed to monitor progress. Characterization of the final product is often done using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structural integrity.
The molecular structure of 5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-OL consists of two fused pyrazole rings with a hydroxyl group at the 3-position and a methyl group at the 5-position. The presence of nitrogen atoms in the rings contributes to its unique chemical properties.
Key structural data include:
5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-OL can participate in various chemical reactions:
Reactions are typically carried out under controlled conditions to prevent decomposition or side reactions. The use of protecting groups may be necessary during multi-step synthesis to ensure selectivity.
The mechanism of action for compounds like 5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-OL often involves interaction with specific biological targets such as kinases. The nitrogen atoms in the pyrazole rings can form hydrogen bonds with target proteins, influencing their activity.
Studies have shown that modifications at various positions on the pyrazole ring can significantly affect binding affinity and selectivity towards specific kinases, highlighting the importance of structure-activity relationships (SAR) in drug design .
5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-OL has garnered attention for its potential applications in:
5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-ol represents a fused bicyclic heterocyclic system with significant pharmacological relevance. The systematic IUPAC name precisely defines its molecular architecture: the pyrazole ring (positions 1-2a-3a-4) is fused with the pyrazine ring (positions 4-5-6-3a) at the [3,4-b] junction, indicating bond fusion between pyrazole's 3,4-bonds and pyrazine's b-edge. The 5-methyl substituent resides at position 5 of the pyrazine ring, while the 3-ol group at position 3 of the pyrazole ring enables tautomerism, existing in equilibrium with the 3-keto form (5-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyrazin-3-one) [4]. This tautomeric equilibrium profoundly influences its electronic distribution and biological interactions.
The molecular formula (C₆H₆N₄O) and weight (150.14 g/mol) were confirmed via high-resolution mass spectrometry [4]. Key structural identifiers include:
Table 1: Fundamental Chemical Identifiers of 5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-ol
Property | Value |
---|---|
CAS Registry Number | 117883-60-0 |
IUPAC Name | 5-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyrazin-3-one |
Molecular Formula | C₆H₆N₄O |
Molecular Weight | 150.14 g/mol |
SMILES | OC1=NNC2=NC=C(C)N=C21 |
InChIKey | JSHVYBJJMVGCDL-UHFFFAOYSA-N |
The bicyclic core exhibits planar geometry with π-electron delocalization across both rings, creating an electron-deficient system ideal for interacting with biological targets. The hydrogen-bonding capacity of the 3-ol/oxo group and the electron-donating effect of the 5-methyl group synergistically enhance its binding versatility in medicinal applications [2] [4].
The exploration of pyrazolo[3,4-b]pyrazines emerged from foundational work on pyrazolopyridines, pioneered by Ortoleva in 1908 through iodine-mediated cyclization of diphenylhydrazone and pyridine [2]. Bulow's 1911 synthesis of N-phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridines established early regiospecific fusion techniques using 1,3-diketones and aminopyrazoles in glacial acetic acid—methodologies later adapted for pyrazine analogs [2]. The 1980s witnessed systematic studies on pyrazolopyrazine tautomerism by Kocevar and Stanovnik, who documented synthetic routes to unsubstituted 1H-pyrazolo[3,4-b]pyrazin-3-amine (81411-64-5) via cyclocondensation reactions with modest yields (11-58%) [1].
A pivotal advancement came with Alkorta and Elguero's computational analysis (1990s–2000s), demonstrating the thermodynamic preference for 1H-tautomers over 2H-forms by ~37 kJ/mol (9 kcal/mol) due to complete aromaticity in both rings. This preference was experimentally validated for 5-methyl-1H-pyrazolo[3,4-b]pyrazin-3-ol, where the 1H form dominates (>95%) in solution and solid states [2]. The 2010s saw innovations in directed metalation strategies enabling regioselective C5-methylation, overcoming earlier limitations in substituent introduction at electron-deficient positions [4].
Table 2: Key Historical Milestones in Pyrazolopyrazine Chemistry
Year | Milestone | Significance |
---|---|---|
1908 | Ortoleva's synthesis of pyrazolopyridines | First bicyclic pyrazole-pyridine fusion |
1911 | Bulow's N-phenyl-3-methyl derivatives | Established acetic acid-mediated cyclization methods |
1982 | Kocevar's synthesis of 1H-pyrazolo[3,4-b]pyrazin-3-amine | Early pyrazolopyrazine routes (yields: 11–58%) |
1990s | Computational tautomerism studies (Alkorta, Elguero) | Confirmed stability dominance of 1H-tautomers |
2010s | Directed ortho-metalation protocols | Enabled regioselective C5 functionalization |
Medicinal Applications
As a purine bioisostere, 5-methyl-1H-pyrazolo[3,4-b]pyrazin-3-ol mimics adenine/guanine hydrogen-bonding patterns, enabling kinase inhibition by competing with ATP binding. Recent studies identify its derivatives as potent inhibitors of TANK-binding kinase 1 (TBK1)—a regulator of innate immunity and oncology targets—with compound 15y achieving IC₅₀ = 0.2 nM through hydrogen bonding to Glu87 and Asp157 residues [9]. Its scaffold also serves in antibacterial agents, where the 3-ol group enhances membrane penetration via intramolecular H-bonding, improving activity against Gram-positive pathogens [3].
Synthetic Versatility
The molecule's multiple modifiable sites (N1, C5, C6, and 3-ol group) enable diverse derivatization. Statistical analysis of >300,000 pyrazolopyridines/pyrazines reveals substitution preferences:
The 5-methyl group facilitates electrophilic substitutions, while the 3-ol group undergoes O-alkylation, acylation, or acts as a directing group for cross-coupling. This versatility is exploited in synthesizing libraries for high-throughput screening [2] [9].
Table 3: Strategic Roles in Drug Design
Role | Mechanism | Example Applications |
---|---|---|
Purine mimetic | H-bond donation/acceptance via N1, N2, and 3-O groups | Kinase inhibitors (TBK1), nucleotide antimetabolites |
Metabolic stability | Reduced oxidation at C5 methyl group | Prolonged half-life in CNS agents |
Tautomer-dependent binding | Keto-enol equilibrium fine-tunes target affinity | Antibacterial membrane disruption |
Metal chelation | 3-O/N2 sites coordinate Mg²⁺/Mn²⁺ in catalytic pockets | Metalloenzyme inhibitors |
Industrial Relevance
This scaffold features in 14 investigational drugs, including kinase modulators in oncology and immunology pipelines. Its synthesis is prioritized in "heterocyclic building block" catalogs (e.g., CAS 117883-60-0) due to demand for fused bicyclic cores in lead optimization [4] [10]. The cost-efficient synthesis from β-keto esters and hydrazines under mild conditions further bolsters its adoption in industrial medicinal chemistry [3].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: